Icariine

Vue d'ensemble

Description

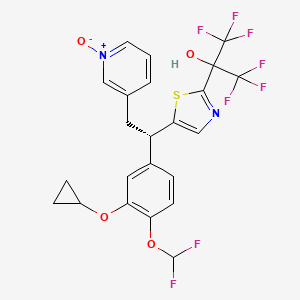

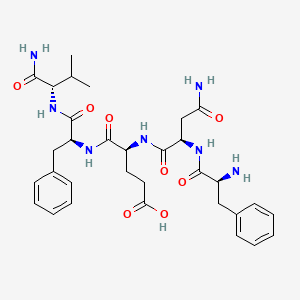

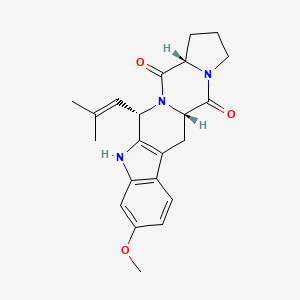

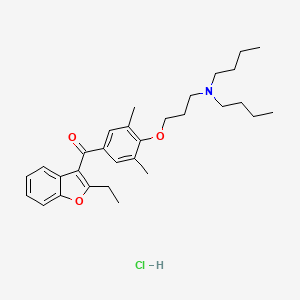

L’icariine est un composé chimique classé comme un glycoside de flavonol prénylé, un type de flavonoïde. Il s’agit du dérivé 8-prényl du kaempférol 3,7-O-diglucoside. L’this compound est connue pour ses effets aphrodisiaques et est utilisée dans la médecine traditionnelle chinoise pour améliorer la fonction érectile .

Applications De Recherche Scientifique

Icariin has a wide range of scientific research applications due to its pharmacological properties. It has been studied for its anti-osteoporosis, anti-inflammation, anti-oxidative stress, anti-depression, and anti-tumor properties . In chemistry, icariin is used as a model compound for studying flavonoid glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on neurodegenerative disorders, cardiovascular diseases, and bone metabolism . Icariin is also used in tissue engineering to improve scaffolds and stimulate cell growth and differentiation .

Mécanisme D'action

L’icariine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle active les voies de signalisation PI3K-AKT et Nrf-2, qui sont impliquées dans ses actions anti-oxydantes et anti-inflammatoires . L’this compound module également les voies NFκB/NALP3, IGF-1, MiR-223-3p/NALP3, TLR4/NFκB et WNT1/β-caténine, contribuant à son large éventail d’effets pharmacologiques . De plus, l’this compound s’est avérée inhiber la prolifération des cellules cancéreuses et stimuler l’apoptose en ciblant la voie PI3K-AKT .

Analyse Biochimique

Biochemical Properties

Icariin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphodiesterase type 5 (PDE5), where icariin acts as an inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improves blood flow. Additionally, icariin has been shown to interact with proteins involved in the PI3K/AKT signaling pathway, enhancing cell survival and proliferation .

Cellular Effects

Icariin exerts various effects on different types of cells and cellular processes. In neuronal cells, icariin has been found to protect against oxidative stress and apoptosis by upregulating the expression of anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins like Bax. It also influences cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and differentiation. Furthermore, icariin has been reported to enhance osteoblast activity and inhibit osteoclast formation, contributing to improved bone health .

Molecular Mechanism

At the molecular level, icariin exerts its effects through various mechanisms. It binds to and inhibits phosphodiesterase type 5, leading to increased cGMP levels and subsequent vasodilation. Icariin also modulates the PI3K/AKT signaling pathway by promoting the phosphorylation of AKT, which in turn activates downstream targets involved in cell survival and proliferation. Additionally, icariin has been shown to interact with G-protein-coupled receptors, such as the dopamine D3 receptor and muscarinic acetylcholine M2 receptor, influencing neurotransmission and cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of icariin have been observed to change over time. Icariin is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that icariin maintains its protective effects on neuronal cells and bone health over extended periods. Prolonged exposure to high concentrations of icariin may lead to cytotoxic effects, highlighting the importance of dosage regulation .

Dosage Effects in Animal Models

The effects of icariin vary with different dosages in animal models. Low to moderate doses of icariin have been shown to enhance cognitive function, improve bone density, and protect against neurodegenerative disorders. High doses of icariin can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Icariin is involved in several metabolic pathways, including the metabolism of lipids and carbohydrates. It has been shown to regulate the activity of enzymes such as lipase and amylase, influencing lipid and carbohydrate metabolism. Icariin also affects the levels of various metabolites, including glycerophospholipids and sphingolipids, which are crucial for cell membrane integrity and signaling .

Transport and Distribution

Icariin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system. Icariin interacts with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Additionally, icariin accumulates in specific tissues, including the brain, liver, and bones, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of icariin plays a crucial role in its activity and function. Icariin is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also be found in the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can affect the localization and activity of icariin, directing it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’icariine peut être synthétisée par différentes méthodes. Une méthode efficace consiste en la bioconversion de l’épimédine C de faible valeur dans les flavonoïdes bruts d’Epimedium Folium en this compound à l’aide d’une nouvelle enzyme α-L-rhamnosidase GH78 . L’enzyme hydrolyse la liaison α-1,2-rhamnoside entre deux rhamnoses dans l’épimédine C pour produire de l’this compound avec un taux de conversion molaire de 92,3 % . Une autre méthode consiste à utiliser des polymères à empreinte moléculaire (MIP) préparés par polymérisation par précipitation, qui présentent de bonnes capacités d’adsorption et de reconnaissance pour l’this compound .

Méthodes de production industrielle : La production industrielle d’this compound implique souvent l’extraction à partir de plantes d’Epimedium. Le processus comprend l’utilisation d’une α-L-rhamnosidase fongique pour hydrolyser l’épimédine C en this compound . Cette méthode a démontré une grande efficacité et peut être mise à l’échelle pour des applications industrielles. De plus, la catalyse par cellules entières utilisant des souches d’Escherichia coli recombinantes exprimant l’α-L-rhamnosidase et la β-glucosidase a été développée pour une production efficace d’this compound .

Analyse Des Réactions Chimiques

Types de réactions : L’icariine subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction. Une réaction notable est l’hydrolyse de l’this compound en icaritine par les α-L-rhamnosidases et les β-glucosidases .

Réactifs et conditions courants : Les réactifs courants utilisés dans l’hydrolyse de l’this compound comprennent les enzymes α-L-rhamnosidase et β-glucosidase. Les conditions réactionnelles impliquent généralement une plage de pH de 5,0 à 7,0 et des températures comprises entre 30 °C et 40 °C .

Principaux produits : Le principal produit formé par l’hydrolyse de l’this compound est l’icaritine, qui a une bioactivité plus élevée et est utilisée dans diverses applications thérapeutiques .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique en raison de ses propriétés pharmacologiques. Elle a été étudiée pour ses propriétés anti-ostéoporose, anti-inflammatoires, anti-stress oxydatif, anti-dépression et antitumorales . En chimie, l’this compound est utilisée comme composé modèle pour étudier les glycosides de flavonoïdes. En biologie et en médecine, elle est étudiée pour ses effets thérapeutiques potentiels sur les troubles neurodégénératifs, les maladies cardiovasculaires et le métabolisme osseux . L’this compound est également utilisée dans l’ingénierie tissulaire pour améliorer les échafaudages et stimuler la croissance et la différenciation cellulaires .

Comparaison Avec Des Composés Similaires

L’icariine est unique parmi les glycosides de flavonoïdes en raison de sa structure prénylée, qui améliore sa bioactivité. Des composés similaires comprennent le baohuoside I, l’épimédine A, l’épimédine B et l’épimédine C, qui partagent le même squelette d’aglycone mais diffèrent par les groupes de sucres liés aux positions C-3 ou C-7 . L’this compound s’est avérée plus puissante que d’autres composés flavonoïdes pour promouvoir la différenciation ostéogénique et la maturation des ostéoblastes . Sa structure unique et sa bioactivité plus élevée en font un composé précieux pour les applications thérapeutiques.

Propriétés

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJALUIVHRYQQB-XLRXWWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964133 | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-32-7 | |

| Record name | Icariin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icariin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icariin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICARIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM47R2QSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Icariin activates the cAMP/protein kinase A (PKA)/cAMP response element–binding protein (CREB) pathway in osteoblasts. This activation is localized to the primary cilia of these cells and is essential for icariin's osteogenic effects. []

A: Yes, icariin has been shown to interact with ERs, but its effects appear to be complex and involve crosstalk between different ER subtypes. While it can activate ERα66, it also modulates the expression of ERα36 and GPER. Interestingly, in osteoblasts lacking ERα66, ERα36, and GPER can mediate the estrogenic effects of icariin. []

A: Icariin has been shown to attenuate TGF-β production and signaling in various cell types. In glomerular mesangial cells, icariin inhibits TGF-β1 downstream pathways by decreasing both Smad2/3 and ERK1/2 phosphorylation. []

A: Icariin has been shown to activate the p38 MAPK pathway in several cell types. This activation is involved in its effects on cardiomyocyte differentiation of murine embryonic stem cells [], as well as its protective effects against perfluorooctane sulfonate (PFOS)-induced testicular toxicity. []

A: Icariin has been shown to activate Wnt/β-catenin signaling in osteoblasts. This activation contributes to its ability to promote bone formation and reverse the phenotypes of osteoprotegerin-deficient mice. []

ANone: Icariin has the molecular formula C33H40O15 and a molecular weight of 676.65 g/mol.

A: Icariin can be incorporated into biomaterials, such as biomimetic calcium phosphate (BioCaP) granules, for local delivery in bone tissue engineering applications. [] Icariin has also been formulated into a thermosensitive hydrogel with improved delivery properties. []

A: Phosphorylated icariin appears to have similar protective effects as icariin in certain contexts. For instance, both forms attenuated LPS-induced intestinal goblet cell dysfunction. []

A: β-cyclodextrin complexation is a widely used method to enhance the solubility and enzymatic hydrolysis rate of icariin, thereby potentially improving its bioavailability. [, ]

A: Icariin is rapidly metabolized by human intestinal microflora into several metabolites, including icariside II, icaritin, and desmethylicaritin. Icariside II appears to be the primary metabolite formed in the intestine. []

A: The pharmacokinetics of icariin vary depending on the formulation and administration method. For instance, oral administration of icariin as part of Er-Xian decoction resulted in different pharmacokinetic parameters compared to administration of pure icariin. []

A: Rat calvarial osteoblast cultures and murine osteoblastic MC3T3-E1 cells are commonly used in vitro models to investigate the osteogenic effects of icariin. [, , , , , ]

A: Yes, icariin has shown promising results in promoting bone regeneration in vivo. For example, it enhanced bone repair in a mouse calvarial defect model [] and a rabbit radical defect model. []

A: Icariin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human colon carcinoma HCT116 cells [] and human ovarian cancer A2780 cells. []

A: Icariin has shown potential in ameliorating aspects of diabetes. For example, it has been shown to improve lipid metabolism in mice, potentially by acting as a PPARα activator. [] It also prevented diabetes-induced bone loss in a rat model by reducing blood glucose and suppressing bone turnover. []

A: Yes, icariin formulated with HP-β-cyclodextrin has shown promise in treating traumatic brain injury when administered via intradermal injection in the mystacial pad. This delivery route takes advantage of the trigeminal nerve-dura mater-brain pathway for targeted delivery. []

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely used method for quantifying icariin and its metabolites in plasma samples. [, ]

A: β-cyclodextrin complexation significantly improves the aqueous solubility of icariin. One study found that the solubility of the icariin-β-cyclodextrin complex was 36 times greater than that of free icariin in water at 37°C. []

A: Yes, icariin has been successfully incorporated into three-dimensional polycaprolactone scaffolds, indicating biocompatibility with this material. These scaffolds, seeded with icariin-induced periosteal cells, effectively repaired bone defects in a rabbit model. []

A: Yes, studies have shown synergistic effects when icariin is combined with other compounds. For instance, the combination of icariin and sildenafil showed promise in treating neurogenic erectile dysfunction in rats. [] Additionally, icariin combined with breviscapine exhibited synergistic effects on erectile function in spontaneously hypertensive rats. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)